1-(4-Methylpyrimidin-2-yl)butan-1-amine 1-(4-Methylpyrimidin-2-yl)butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17856172
InChI: InChI=1S/C9H15N3/c1-3-4-8(10)9-11-6-5-7(2)12-9/h5-6,8H,3-4,10H2,1-2H3
SMILES:
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

1-(4-Methylpyrimidin-2-yl)butan-1-amine

CAS No.:

Cat. No.: VC17856172

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methylpyrimidin-2-yl)butan-1-amine -

Specification

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 1-(4-methylpyrimidin-2-yl)butan-1-amine
Standard InChI InChI=1S/C9H15N3/c1-3-4-8(10)9-11-6-5-7(2)12-9/h5-6,8H,3-4,10H2,1-2H3
Standard InChI Key RWUNDOYEQILMLN-UHFFFAOYSA-N
Canonical SMILES CCCC(C1=NC=CC(=N1)C)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound, 1-(4-methylpyrimidin-2-yl)butan-1-amine, reflects its structure: a butan-1-amine group bonded to the second position of a 4-methylpyrimidine ring. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol . The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, is substituted with a methyl group at position 4, while the primary amine group extends from the butyl chain at position 2 (Figure 1).

Table 1: Key Identifiers of 1-(4-Methylpyrimidin-2-yl)butan-1-amine

PropertyValue
IUPAC Name1-(4-Methylpyrimidin-2-yl)butan-1-amine
Molecular FormulaC₉H₁₅N₃
Molecular Weight165.24 g/mol
InChI KeyRWUNDOYEQILMLN-UHFFFAOYNA-N
Canonical SMILESCCC(C1=NC(=NC=C1)C)N

Structural Characterization

The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). The pyrimidine ring’s aromatic protons resonate in the δ 6.5–8.5 ppm range in ¹H NMR, while the methyl group at position 4 appears as a singlet near δ 2.3 ppm . The butylamine chain exhibits characteristic peaks for methylene (δ 1.2–1.6 ppm) and the amine proton (δ 1.8–2.2 ppm). High-resolution MS data typically show a molecular ion peak at m/z 165.24 [M+H]⁺ .

Synthesis and Manufacturing

StepReaction TypeReagents
1CyclocondensationGuanidine + β-keto ester
2AlkylationButyl bromide, base
3ReductionLiAlH₄ or catalytic hydrogenation

Such methods align with strategies used for structurally related compounds, such as 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, where cyclocondensation and functional group transformations are employed .

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by the pyrimidine ring’s aromaticity and the amine’s basicity. It is likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) and moderately soluble in water at acidic pH due to protonation of the amine group. Experimental data on melting point, boiling point, and partition coefficient (logP) remain unreported, though computational estimates suggest a logP of ~1.2, indicating moderate lipophilicity .

Spectroscopic Profiles

  • Infrared (IR) Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C=N (1600–1680 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) are expected.

  • Ultraviolet-Visible (UV-Vis): Absorption maxima near 260–280 nm, typical of pyrimidine derivatives .

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